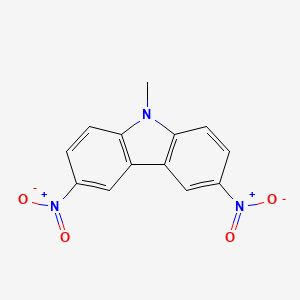![molecular formula C16H12Br3IN2O3 B11554696 N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11554696.png)
N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-ヨード-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジドは、ヨウ素原子と臭素原子を両方とも特徴とする複雑な有機化合物であり、ハロゲン化誘導体となります。
合成方法
合成経路と反応条件
N'-[(E)-(3-ヨード-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジドの合成は、通常、複数ステップのプロセスで行われます。
ヒドラジドの生成: 最初のステップは、2-(2,4,6-トリブロモフェノキシ)酢酸をヒドラジン水和物と反応させて、対応するヒドラジドを生成する反応を含みます。
縮合反応: 次に、ヒドラジドを酸性条件下で3-ヨード-4-メトキシベンズアルデヒドと反応させて、縮合反応によって最終生成物を生成します。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスを拡大することになります。これには、収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応解析
反応の種類
N'-[(E)-(3-ヨード-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を生成できます。
還元: イミン基は還元されて対応するアミンを生成できます。
置換: ハロゲン原子(ヨウ素と臭素)は他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: チオール、アミン、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: 生成物にはアルデヒドまたはカルボン酸が含まれます。
還元: 主要な生成物は対応するアミンです。
置換: 生成物は使用した求核剤によって異なり、さまざまな置換誘導体が生成されます。
科学研究への応用
N'-[(E)-(3-ヨード-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジドは、科学研究にいくつかの応用があります。
医薬品化学: 潜在的な生物活性のため、新しい薬剤開発のリード化合物として使用できます。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
材料科学: この化合物のユニークな構造は、特定の特性を持つ新しい材料を開発するための候補となります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4,6-tribromophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The halogen atoms (iodine and bromine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
N'-[(E)-(3-ヨード-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジドの作用機序は十分に文書化されていません。その生物活性は、水素結合、疎水性相互作用、ハロゲン結合を通じて、酵素や受容体などの特定の分子標的に結合する能力による可能性があります。
類似化合物の比較
類似化合物
- N'-[(E)-(3-クロロ-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジド
- N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジド
ユニークさ
N'-[(E)-(3-ヨード-4-メトキシフェニル)メチリデン]-2-(2,4,6-トリブロモフェノキシ)アセトヒドラジドは、ヨウ素原子と臭素原子の両方を含むため、クロロ置換およびブロモ置換の類似体と比較して、反応性と生物活性を大きく左右する可能性があります。
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both iodine and bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro- and bromo-substituted analogs.
特性
分子式 |
C16H12Br3IN2O3 |
|---|---|
分子量 |
646.9 g/mol |
IUPAC名 |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br3IN2O3/c1-24-14-3-2-9(4-13(14)20)7-21-22-15(23)8-25-16-11(18)5-10(17)6-12(16)19/h2-7H,8H2,1H3,(H,22,23)/b21-7+ |
InChIキー |
LAHHANKUHCOBSK-QPSGOUHRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)I |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dibromophenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide](/img/structure/B11554613.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554617.png)

![2-(2-methylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11554627.png)
![N-[3-(4-Bromobenzylidenehydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B11554628.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11554633.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11554662.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11554670.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11554677.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11554684.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11554701.png)
![6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11554712.png)
![3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one](/img/structure/B11554716.png)
